molecular formula C20H23FN2O3S B2427026 1-(4-fluorophenyl)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 946198-93-2

1-(4-fluorophenyl)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Cat. No. B2427026
CAS RN: 946198-93-2
M. Wt: 390.47
InChI Key: LBDOWLJZAMKKFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a useful research compound. Its molecular formula is C20H23FN2O3S and its molecular weight is 390.47. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Methanesulfonyl Fluoride and Acetylcholinesterase

Methanesulfonyl fluoride acts as an oxydiaphoric (acid-transferring) inhibitor of acetylcholinesterase, producing a methanesulfonyl enzyme derivative. This reaction is significant in understanding the inhibition mechanisms of enzymes crucial for nerve function and has implications for designing enzyme inhibitors with potential applications in treating diseases related to acetylcholine dysregulation (Kitz & Wilson, 1963).

Renal Vasodilation Activity

Tetrahydroisoquinoline derivatives, including those with methanesulfonamido groups, have shown potent DA1 agonistic activities, highlighting their potential as renal vasodilators. This suggests applications in developing treatments for renal diseases or conditions requiring modulation of renal blood flow (Anan et al., 1996).

Catalytic Asymmetric Additions

The catalytic asymmetric addition of α-fluoro(phenylsulfonyl)methane derivatives to cyclic N-acyliminium, facilitated by chiral phosphoric acid, showcases the utility of these compounds in synthesizing biologically relevant molecules with high stereoselectivity. Such methodologies are crucial in the development of pharmaceuticals and complex organic molecules (Bhosale et al., 2022).

Fluorophores for Biological Imaging

Novel two-photon fluorescent probes incorporating sulfoxide groups, which can be reduced by agents like DTT to emit strong fluorescence, demonstrate the importance of structural motifs similar to those in the query compound for biological imaging applications. This highlights potential uses in designing sensitive and selective probes for cellular and molecular biology research (Sun et al., 2018).

Fluoroisoquinoline Derivatives

The synthesis and characterization of fluorophenyl groups and isoquinoline derivatives underscore the relevance of such structural elements in medicinal chemistry, including their interactions and molecular conformations influencing drug design and pharmacological properties (Ohba et al., 2012).

properties

IUPAC Name

1-(4-fluorophenyl)-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-14(2)12-23-19-9-8-18(11-16(19)5-10-20(23)24)22-27(25,26)13-15-3-6-17(21)7-4-15/h3-4,6-9,11,14,22H,5,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDOWLJZAMKKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

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